2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) is a chemical compound with the molecular formula C13H11ClN2O It is also known by other names such as (2-amino-5-chlorophenyl)phenylmethanone oxime
Vorbereitungsmethoden
The synthesis of 2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) typically involves the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime group. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion .
Analyse Chemischer Reaktionen
2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) can be compared with similar compounds such as:
2-Amino-5-chlorobenzophenone: This compound lacks the oxime group and has different chemical properties.
2-Amino-5-nitrophenyl)phenylmethanone: This compound has a nitro group instead of an oxime group, leading to different reactivity and applications.
(2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone:
2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) stands out due to its unique oxime group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H11ClN2O |
---|---|
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2 |
InChI-Schlüssel |
GCAVNCINXJNLED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.